molecular formula C12H8ClNO2S B1596093 4-Chloro-2-nitro-1-(phenylthio)benzene CAS No. 4548-56-5

4-Chloro-2-nitro-1-(phenylthio)benzene

Cat. No. B1596093
Key on ui cas rn: 4548-56-5
M. Wt: 265.72 g/mol
InChI Key: GSQPMKQJTMHIFH-UHFFFAOYSA-N
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Patent
US05304644

Procedure details

Potassium hydroxide (6.15 g; 87%) was added to a stirred solution of thiophenol (10.0 g) in N,N-dimethylformamide (170 mL) at room temperature. When most of the potassium hydroxide appeared to have dissolved, 2,5-dichloronitrobenzene (17.4 g) was added, and the initially dark solution turned a bright yellow with some precipitate. The reaction was placed in an oil bath at 70° C. for three hours, and then evaporated in vacuo. The residue was partitioned between chloroform and 1 N NaOH and the layers were separated. The aqueous layer was extracted once more with chloroform. The chloroform solutions were combined, washed with 1 N NaOH, H2O, 1 N HCl, H2O and brine, dried over MgSO4, and evaporated in vacuo. The resulting oil was treated with cyclohexane, and the product crystallized. The crystalline product was collected by filtration, washed with hexane, and dried in vacuo at 56° C. to yield 13.73 g (57%) of yellow crystals. mp: 84°-86° C.
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1([SH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19]>CN(C)C=O>[Cl:17][C:14]1[CH:15]=[CH:16][C:11]([S:9][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[C:12]([N+:18]([O-:20])=[O:19])[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
170 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
17.4 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to have dissolved
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between chloroform and 1 N NaOH
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted once more with chloroform
WASH
Type
WASH
Details
washed with 1 N NaOH, H2O, 1 N HCl, H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
The resulting oil was treated with cyclohexane
CUSTOM
Type
CUSTOM
Details
the product crystallized
FILTRATION
Type
FILTRATION
Details
The crystalline product was collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 56° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)SC1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.73 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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